molecular formula C17H21N7O B3788514 [1-[1-[[4-(1,2,4-Triazol-1-yl)phenyl]methyl]piperidin-4-yl]triazol-4-yl]methanol

[1-[1-[[4-(1,2,4-Triazol-1-yl)phenyl]methyl]piperidin-4-yl]triazol-4-yl]methanol

Cat. No.: B3788514
M. Wt: 339.4 g/mol
InChI Key: DOKNDRUZLZWLBP-UHFFFAOYSA-N
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Description

[1-[1-[[4-(1,2,4-Triazol-1-yl)phenyl]methyl]piperidin-4-yl]triazol-4-yl]methanol is a complex organic compound featuring a triazole ring, a piperidine ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[1-[[4-(1,2,4-Triazol-1-yl)phenyl]methyl]piperidin-4-yl]triazol-4-yl]methanol typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids.

    Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction.

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a reductive amination reaction.

    Final Assembly: The final compound is assembled by linking the triazole, phenyl, and piperidine components through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, forming aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the triazole ring, leading to the formation of dihydrotriazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride and alkyl halides.

Major Products

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, [1-[1-[[4-(1,2,4-Triazol-1-yl)phenyl]methyl]piperidin-4-yl]triazol-4-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

Medicine

In medicine, the compound is being investigated for its potential therapeutic applications. Its triazole ring is a common feature in many pharmaceutical agents, suggesting that it may have similar pharmacological properties.

Industry

In industry, the compound is used in the development of new materials with specific properties, such as enhanced thermal stability and solubility. It is also explored for its potential use in agrochemicals and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of [1-[1-[[4-(1,2,4-Triazol-1-yl)phenyl]methyl]piperidin-4-yl]triazol-4-yl]methanol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A simpler compound with a similar triazole ring structure.

    Piperidine: A compound with a similar piperidine ring structure.

    Phenylmethanol: A compound with a similar phenyl and methanol group.

Uniqueness

What sets [1-[1-[[4-(1,2,4-Triazol-1-yl)phenyl]methyl]piperidin-4-yl]triazol-4-yl]methanol apart is its combination of these three distinct structural features. This unique combination allows for a wide range of chemical reactions and biological interactions, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

[1-[1-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]piperidin-4-yl]triazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N7O/c25-11-15-10-23(21-20-15)17-5-7-22(8-6-17)9-14-1-3-16(4-2-14)24-13-18-12-19-24/h1-4,10,12-13,17,25H,5-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOKNDRUZLZWLBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=C(N=N2)CO)CC3=CC=C(C=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[1-[1-[[4-(1,2,4-Triazol-1-yl)phenyl]methyl]piperidin-4-yl]triazol-4-yl]methanol

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